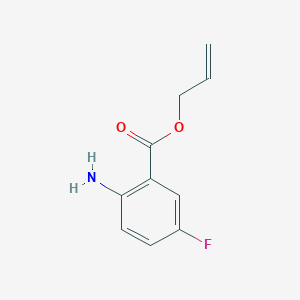
Allyl 2-amino-5-fluorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Allyl 2-amino-5-fluorobenzoate, also known as AFBA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. AFBA is a derivative of benzoic acid and contains an amino group and a fluorine atom in its molecular structure. This compound has been found to possess several unique properties that make it an attractive candidate for various research applications.
作用機序
The mechanism of action of Allyl 2-amino-5-fluorobenzoate is based on its ability to undergo protonation and deprotonation in response to changes in pH. In its neutral form, Allyl 2-amino-5-fluorobenzoate exists in a non-fluorescent state. However, when exposed to acidic conditions, such as those found in intracellular compartments such as lysosomes, Allyl 2-amino-5-fluorobenzoate becomes protonated, leading to a significant increase in fluorescence intensity.
生化学的および生理学的効果
Allyl 2-amino-5-fluorobenzoate has been shown to have minimal toxicity and does not interfere with cellular processes or cause any adverse effects on cell viability. It is also relatively stable and can be used in a wide range of biological systems. Allyl 2-amino-5-fluorobenzoate has been used to study the pH-dependent behavior of various enzymes, including proteases and phosphatases, as well as the pH regulation of ion channels and transporters.
実験室実験の利点と制限
Allyl 2-amino-5-fluorobenzoate offers several advantages over other pH-sensitive probes, including its high sensitivity, low toxicity, and ease of use. However, there are also some limitations to its use. For example, Allyl 2-amino-5-fluorobenzoate is sensitive to changes in temperature, and its fluorescence emission is affected by the presence of other fluorescent compounds. Additionally, Allyl 2-amino-5-fluorobenzoate is not suitable for use in vivo due to its inability to penetrate cell membranes.
将来の方向性
Despite its limitations, Allyl 2-amino-5-fluorobenzoate holds great promise for future research applications. One potential area of future research is the development of new derivatives of Allyl 2-amino-5-fluorobenzoate that exhibit improved properties, such as increased sensitivity and selectivity. Another area of interest is the use of Allyl 2-amino-5-fluorobenzoate in the study of pH-dependent diseases such as cancer and Alzheimer's disease. Overall, Allyl 2-amino-5-fluorobenzoate represents a valuable tool for studying pH-dependent biological processes and has the potential to contribute significantly to scientific research in the future.
Conclusion
In conclusion, Allyl 2-amino-5-fluorobenzoate is a promising compound that has several unique properties that make it an attractive candidate for scientific research. Its ability to act as a fluorescent probe for detecting and measuring intracellular pH levels makes it an invaluable tool for studying pH-dependent biological processes. Although there are some limitations to its use, Allyl 2-amino-5-fluorobenzoate holds great promise for future research applications and represents a valuable addition to the toolkit of researchers in a wide range of fields.
合成法
The synthesis of Allyl 2-amino-5-fluorobenzoate involves the reaction of 2-amino-5-fluorobenzoic acid with allyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, and the resulting product is obtained in good yield and purity. This synthesis method is relatively simple and can be easily scaled up for large-scale production.
科学的研究の応用
Allyl 2-amino-5-fluorobenzoate has been found to have several potential applications in scientific research. One of its primary uses is as a fluorescent probe for detecting and measuring intracellular pH levels. Allyl 2-amino-5-fluorobenzoate exhibits a strong fluorescence emission that is highly sensitive to changes in pH, making it an ideal tool for studying pH-dependent biological processes such as cell signaling and metabolism.
特性
CAS番号 |
145219-56-3 |
|---|---|
製品名 |
Allyl 2-amino-5-fluorobenzoate |
分子式 |
C10H10FNO2 |
分子量 |
195.19 g/mol |
IUPAC名 |
prop-2-enyl 2-amino-5-fluorobenzoate |
InChI |
InChI=1S/C10H10FNO2/c1-2-5-14-10(13)8-6-7(11)3-4-9(8)12/h2-4,6H,1,5,12H2 |
InChIキー |
QMOAOHYANMISKG-UHFFFAOYSA-N |
SMILES |
C=CCOC(=O)C1=C(C=CC(=C1)F)N |
正規SMILES |
C=CCOC(=O)C1=C(C=CC(=C1)F)N |
同義語 |
Benzoic acid, 2-amino-5-fluoro-, 2-propenyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Cyclopenta[b]pyrrole-6-methanol, octahydro-1-methyl-, [3aS-(3a-alpha-,6-alpha-,6a-alpha-)]-(9CI)](/img/structure/B134276.png)
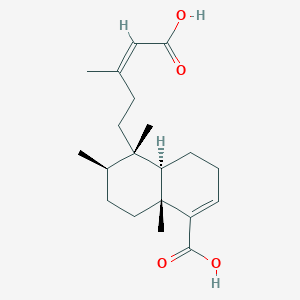
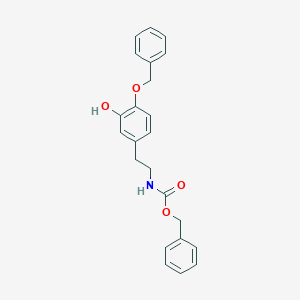
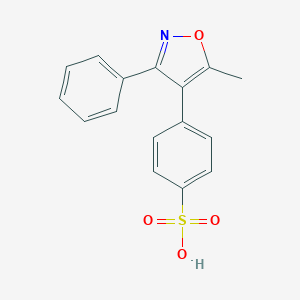

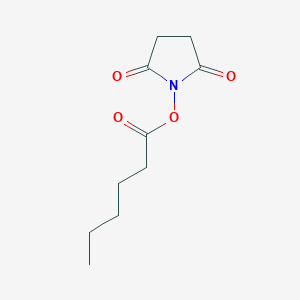

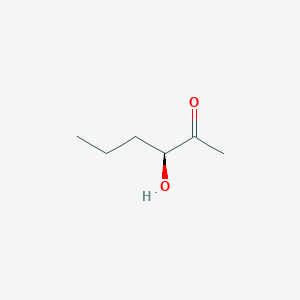
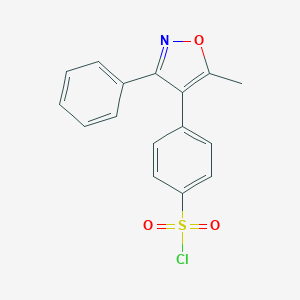
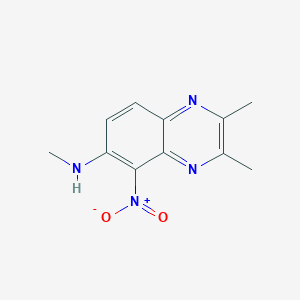
![Tert-butyl (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4,4-dimethoxybutanoate](/img/structure/B134301.png)
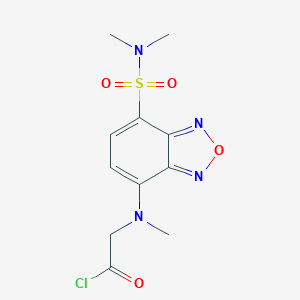
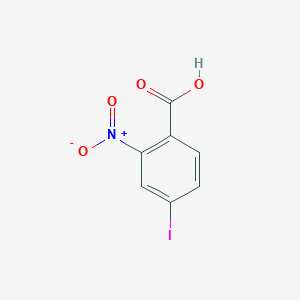
![2-[2-[(3S)-3-[3-[(1E)-2-(7-Chloroquinolin-2-YL)ethenyl]phenyl]-3-chloropropyl]phenyl]-2-propanol](/img/structure/B134312.png)